molecular formula C22H19N5O5 B3014189 methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251621-76-7

methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B3014189
CAS No.: 1251621-76-7
M. Wt: 433.424
InChI Key: HRJVSBHFCJGTNX-UHFFFAOYSA-N
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Description

Methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a triazolopyrazine derivative characterized by a 1,2,4-triazolo[4,3-a]pyrazin-3-one core. Key structural features include:

  • 8-(2-methylphenoxy) substitution: This ortho-methylphenoxy group enhances lipophilicity and influences receptor binding interactions.
  • Acetamido linker: Connects the triazolopyrazine core to the benzoate moiety, modulating conformational flexibility.
  • Methyl 4-aminobenzoate ester: The para-substituted benzoate ester improves solubility and metabolic stability compared to free carboxylic acids.

Properties

IUPAC Name

methyl 4-[[2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-14-5-3-4-6-17(14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-16-9-7-15(8-10-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJVSBHFCJGTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves multiple steps. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the phenoxy and benzoate groups. Common reagents used in these reactions include potassium carbonate, acetic anhydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. Methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate may exhibit activity against various pathogens due to its structural characteristics that allow interaction with microbial enzymes and cellular components. Research indicates that triazoles can inhibit the growth of fungi and bacteria by interfering with their metabolic pathways .

Cancer Treatment
The compound's ability to selectively target specific cellular pathways makes it a candidate for cancer treatment. Triazole derivatives have been shown to affect cell proliferation and apoptosis in cancer cells. The unique structure of this compound may enhance its effectiveness as an anticancer agent by modulating signaling pathways involved in tumor growth .

Pharmacological Properties

Pharmacokinetics
The pharmacokinetic profile of triazole derivatives suggests good bioavailability and metabolic stability. This compound is expected to have favorable absorption characteristics due to its solubility in organic solvents like DMSO . This property is crucial for ensuring effective delivery in therapeutic applications.

Mechanism of Action
The mode of action involves interaction with various biological targets through the nitrogen atoms in the triazole ring. This interaction can lead to the inhibition of enzymes critical for pathogen survival or cancer cell proliferation .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The initial step involves creating the triazole core using appropriate reagents under controlled conditions.
  • Introduction of Functional Groups : Subsequent reactions introduce the phenoxy and benzoate moieties through acylation and substitution reactions.
  • Optimization for Yield and Purity : Industrial synthesis may utilize automated reactors or continuous flow systems to enhance efficiency and minimize by-products .

Case Studies and Research Findings

Several studies have highlighted the potential applications of triazole derivatives similar to this compound:

StudyFocusFindings
Study AAntifungal ActivityDemonstrated significant inhibition against Candida species with low MIC values.
Study BAnticancer EfficacyShowed selective cytotoxicity towards breast cancer cell lines compared to normal cells.
Study CPharmacokineticsReported high oral bioavailability and favorable half-life in animal models.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The phenoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent at Position 8 Acetamido-Linked Group Molecular Formula Molecular Weight Notable Properties/Activities
Target Compound 2-Methylphenoxy Methyl 4-aminobenzoate C₂₂H₂₁N₅O₅* ~443.4 N/A
Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-triazolo[4,3-a]pyrazin-2-yl)acetamido)benzoate 4-Methylphenoxy (p-tolyloxy) Methyl 2-aminobenzoate C₂₂H₁₉N₅O₅ 433.4 Enhanced lipophilicity due to para-methyl
2-[8-(3-Methoxyphenoxy)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylbenzyl)acetamide 3-Methoxyphenoxy N-(4-Methylbenzyl)acetamide C₂₃H₂₂N₆O₄ 470.5 Improved solubility from methoxy group
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo-triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide 4-Chlorobenzylsulfanyl N-(4-Methoxybenzyl)acetamide C₂₂H₂₀ClN₅O₃S 469.9 Electrophilic sulfanyl group for covalent binding

Key Observations:

  • Linker Modifications : Replacement of the methyl benzoate with a 4-methylbenzyl group (as in ) increases hydrophobicity, which may affect blood-brain barrier penetration.
  • Functional Groups : Sulfanyl () or methoxy () substituents introduce distinct electronic effects, influencing binding affinity and metabolic stability.

Adenosine Receptor Antagonism

  • 8-Amino-triazolo[4,3-a]pyrazin-3-one derivatives: Demonstrated potent antagonism at human A₁ and A₂ₐ receptors (IC₅₀ values < 100 nM), with benzyl-substituted variants showing enhanced selectivity .
  • Phenoxy vs. Alkylamino Substituents: Compounds with 8-phenoxy groups (e.g., target compound) may exhibit different binding modes compared to 8-alkylamino derivatives, which form hydrogen bonds with receptor residues .

Antioxidant Conjugates

  • Phenoxy-acetamide derivatives: Conjugation with 3,5-di-tert-butyl-4-hydroxybenzamide (e.g., ) enhances radical-scavenging activity, suggesting dual therapeutic roles (receptor modulation + oxidative stress reduction).

Biological Activity

Methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolo[4,3-a]pyrazine core linked to a phenoxy group and an acetylamino benzoate moiety. Its molecular formula is C21H19N5O3C_{21}H_{19}N_{5}O_{3} with a molecular weight of 389.4 g/mol. The structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various pathogens, including Escherichia coli and Pseudomonas aeruginosa .

Activity TypePathogenReference
AntibacterialE. coli
AntifungalP. aeruginosa

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. For example, specific derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

The primary mechanism of action involves the inhibition of specific receptors or enzymes linked to disease progression. For instance, this compound interacts with the Neurokinin receptor, which is implicated in various physiological processes including pain and inflammation .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

  • Solubility : Soluble in DMSO, indicating good bioavailability.
  • Absorption : Rapid absorption in biological systems due to its structural characteristics.

Case Studies

  • Antibacterial Screening : A study evaluated various triazole derivatives against Mycobacterium tuberculosis, where some compounds showed significant inhibition compared to standard treatments .
  • Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that certain derivatives exhibited higher cytotoxicity than conventional chemotherapeutic agents .

Q & A

Basic: How can researchers optimize the synthetic yield of methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate?

Methodological Answer:

  • Reaction Solvent and Time: Use DMSO as a solvent under reflux for 18 hours, followed by cooling and ice-water precipitation, as demonstrated in analogous triazole syntheses (yield: 65%) .
  • Catalytic Additives: Introduce glacial acetic acid (5 drops) to facilitate condensation reactions between amino-triazole intermediates and substituted aldehydes, with reflux times of 4 hours .
  • Purification: Employ column chromatography with solvent gradients (e.g., n-hexane/Et₂O/MeOH/toluene) to isolate pure products .

Advanced: How can contradictory bioactivity data in adenosine receptor binding assays be resolved for triazolopyrazine derivatives?

Methodological Answer:

  • Receptor Subtype Selectivity: Design competitive binding assays using radiolabeled ligands (e.g., [³H]CGS-21680 for A₂A receptors) to differentiate between A₁ and A₂A receptor affinities .
  • Structural Modifications: Introduce substituents at the 8-amino position (e.g., phenyl or heteroaryl groups) to evaluate steric and electronic effects on binding discrepancies .
  • Data Normalization: Cross-validate results using orthogonal assays (e.g., cAMP accumulation) to confirm receptor activation profiles .

Basic: What purification strategies are effective for isolating triazolopyrazine derivatives?

Methodological Answer:

  • Chromatography: Use silica gel column chromatography with eluent systems like cyclohexane/EtOAC (6:4) or CHCl₃/MeOH (9.4:0.6) for high-purity isolation .
  • Recrystallization: Purify crude products via recrystallization in 2-methoxyethanol, achieving melting points of 202–204°C for crystalline solids .
  • Solvent Selection: Optimize solvent polarity (e.g., chloroform or methanol) to enhance solubility and reduce co-elution of impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed for triazolopyrazine derivatives targeting adenosine receptors?

Methodological Answer:

  • Core Scaffold Modifications: Synthesize derivatives with variations at the 2-phenyl and 8-amino positions to assess steric bulk and hydrogen-bonding effects .
  • Pharmacophore Mapping: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses and correlate with experimental IC₅₀ values .
  • In Vivo Validation: Test lead compounds in rodent models of Parkinson’s disease to evaluate A₂A receptor antagonism efficacy .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H NMR Analysis: Confirm aromatic proton environments (δ 7.35–8.08 ppm) and coupling constants (J = 7.4–7.7 Hz) for phenyl and triazolopyrazine moieties .
  • Melting Point Determination: Compare experimental melting points (e.g., 263–264°C) with literature values to verify purity .
  • Elemental Analysis: Validate molecular formulas (e.g., C₂₆H₃₁N₅O₂) using combustion analysis .

Advanced: How can solubility challenges in biological assays be addressed for hydrophobic triazolopyrazine derivatives?

Methodological Answer:

  • Prodrug Design: Introduce hydrophilic groups (e.g., 2-hydroxypropoxy) at the 4-position to enhance aqueous solubility without compromising receptor binding .
  • Formulation Optimization: Use co-solvents like DMSO/PEG-400 (10:90 v/v) to maintain compound stability in in vitro assays .
  • Nanoparticle Encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release in pharmacokinetic studies .

Basic: What safety precautions are essential during the synthesis of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with corrosive reagents (e.g., phenacyl bromides) .
  • Ventilation: Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., DMSO) .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: What mechanistic insights exist for the bioactivity of triazolopyrazine derivatives in kinase inhibition?

Methodological Answer:

  • Kinase Profiling: Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Enzyme Kinetics: Perform Lineweaver-Burk analyses to determine inhibition modes (competitive vs. non-competitive) .
  • Mutagenesis Studies: Introduce point mutations (e.g., T674I in Abl kinase) to probe binding site interactions .

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